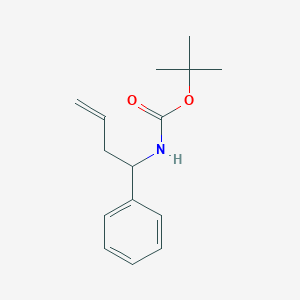

N-Boc-(+/-)-1-phenylbut-3-en-1-amine

Beschreibung

BenchChem offers high-quality N-Boc-(+/-)-1-phenylbut-3-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(+/-)-1-phenylbut-3-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(1-phenylbut-3-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZARIDOWOPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-(+/-)-1-phenylbut-3-en-1-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-Boc-(+/-)-1-phenylbut-3-en-1-amine (CAS 187974-79-4), a versatile chiral building block crucial in modern organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, and strategic applications, offering field-proven insights and robust experimental protocols.

Introduction: A Versatile Chiral Building Block

N-Boc-(+/-)-1-phenylbut-3-en-1-amine, a carbamate-protected primary amine, holds a significant position in the chemist's toolbox. Its structure, featuring a phenyl group, a terminal alkene, and a Boc-protected amine on a chiral center, offers multiple avenues for synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a critical feature in multi-step syntheses.[1] The presence of both an aromatic ring and a vinyl group allows for a diverse array of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents.[2][3]

The racemic nature of this compound, denoted by "(+/-)", indicates a mixture of both (R) and (S) enantiomers. While this mixture can be utilized in certain applications, the resolution of the enantiomers or the use of stereoselective synthesis to obtain a single enantiomer is often crucial in drug development to ensure target specificity and reduce off-target effects.[2]

Synthesis and Purification

The synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine is typically achieved through the N-protection of the corresponding primary amine, 1-phenylbut-3-en-1-amine. The selection of the appropriate protecting group strategy is paramount for achieving high yields and purity.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine involves the reaction of 1-phenylbut-3-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Diagram of the Synthetic Pathway

Caption: General scheme for the N-Boc protection of 1-phenylbut-3-en-1-amine.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-phenylbut-3-en-1-amine | 4383-23-7 | 147.22 | 1.0 g | 6.79 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.63 g | 7.47 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.42 mL | 10.19 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |

| Saturated aq. NaHCO₃ | - | - | 20 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylbut-3-en-1-amine (1.0 g, 6.79 mmol) in dichloromethane (20 mL).

-

Addition of Base: Add triethylamine (1.42 mL, 10.19 mmol) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.63 g, 7.47 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-Boc-(+/-)-1-phenylbut-3-en-1-amine.[4]

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for N-Boc-(+/-)-1-phenylbut-3-en-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[5] For N-Boc-(+/-)-1-phenylbut-3-en-1-amine, both ¹H and ¹³C NMR are critical.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40-7.20 (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.85-5.70 (m, 1H): Vinyl proton (-CH=CH₂).

-

δ 5.20-5.05 (m, 2H): Terminal vinyl protons (=CH₂).

-

δ 4.80 (br s, 1H): Carbamate N-H proton.

-

δ 4.75-4.65 (m, 1H): Methine proton adjacent to the nitrogen and phenyl group.

-

δ 2.60-2.40 (m, 2H): Methylene protons adjacent to the vinyl group.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.0: Carbonyl carbon of the Boc group.

-

δ 142.0: Quaternary aromatic carbon attached to the butenyl chain.

-

δ 134.5: Vinyl carbon (-CH=).

-

δ 128.6 (2C), 127.5, 126.2 (2C): Aromatic carbons.

-

δ 118.5: Terminal vinyl carbon (=CH₂).

-

δ 79.5: Quaternary carbon of the tert-butyl group.

-

δ 54.0: Methine carbon (-CH-NHBoc).

-

δ 42.0: Methylene carbon (-CH₂-).

-

δ 28.4 (3C): Methyl carbons of the tert-butyl group.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorptions (cm⁻¹):

-

3340 (N-H stretch): Characteristic of the carbamate N-H bond.

-

3070 (C-H stretch, sp²): Aromatic and vinyl C-H stretching.

-

2975, 2930 (C-H stretch, sp³): Aliphatic C-H stretching.

-

1690 (C=O stretch): Strong absorption from the carbamate carbonyl group.

-

1640 (C=C stretch): Alkene C=C stretching.

-

1520 (N-H bend): Carbamate N-H bending.

-

1160 (C-O stretch): Carbamate C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (ESI+):

-

m/z 248.16 [M+H]⁺: Protonated molecular ion.

-

m/z 270.14 [M+Na]⁺: Sodium adduct.

-

m/z 192.10 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group.

-

m/z 148.11 [M-Boc+H]⁺: Loss of the Boc group.

Applications in Organic Synthesis and Drug Discovery

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.[2][3]

As a Chiral Building Block

The primary utility of this compound lies in its role as a chiral synthon. The amine functionality, once deprotected, can serve as a nucleophile or as a handle for further functionalization. The phenyl and vinyl groups provide additional sites for chemical modification.

Diagram of Potential Transformations

Caption: Potential synthetic transformations of N-Boc-(+/-)-1-phenylbut-3-en-1-amine.

Role in Pharmaceutical Synthesis

Chiral amines are prevalent in many active pharmaceutical ingredients (APIs).[2] The structural motif of N-Boc-(+/-)-1-phenylbut-3-en-1-amine can be found in or used to synthesize precursors for various drug candidates. For instance, the phenyl-ethylamine backbone is a common feature in many neurologically active compounds. The butenyl side chain allows for the introduction of further complexity and stereocenters, which is often a key strategy in optimizing the pharmacological profile of a lead compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for N-Boc-(+/-)-1-phenylbut-3-en-1-amine may not be readily available, the safety precautions can be inferred from the starting material, 1-phenylbut-3-en-1-amine, and general guidelines for handling carbamates.

Hazard Statements (based on starting material):

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray. [6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the generation of aerosols or vapors is likely, use a respirator with an appropriate filter.

Storage and Disposal:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Keep the container tightly closed.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is a strategically important and versatile building block in organic synthesis. Its unique combination of a protected chiral amine, an aromatic ring, and a reactive alkene moiety provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, along with essential safety information. A thorough understanding of these aspects will enable researchers to effectively and safely utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

References

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]

-

MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Retrieved from [Link]

-

X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Retrieved from [Link]

- Gómez-Álvarez, M., et al. (2021).

-

PubChem. (n.d.). 1-Phenylbut-3-en-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-phenylbut-3-en-1-amine (C10H13N). Retrieved from [Link]

-

ResearchGate. (2025). An Improved Synthesis of N-Boc Protected Aryl Amines. Retrieved from [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

Arorpharmchem. (2025). Organic Intermediate Examples In Everyday Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Tzu Chi University-Pure Scholars. (2025). Solvent-free and eco-friendly green protocol for N-Boc Protection of amines using picric acid as a catalyst. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-phenylbut-3-en-1-amine | 4383-23-7 [sigmaaldrich.cn]

Technical Guide: Racemic N-Boc-1-phenyl-3-buten-1-amine

Topic: Racemic N-Boc-1-phenyl-3-buten-1-amine Structure & Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structure, Synthesis, and Applications in Medicinal Chemistry[1]

Executive Summary

N-Boc-1-phenyl-3-buten-1-amine (CAS: 187974-79-4 for racemic) is a versatile homoallylic amine scaffold widely utilized in the synthesis of nitrogen heterocycles, peptidomimetics, and pharmaceutical intermediates. Its structural core features a benzylic chiral center and a terminal alkene, providing orthogonal handles for functionalization—most notably via Ring-Closing Metathesis (RCM) and cross-coupling reactions.

This guide details the robust synthesis of the racemic mixture via the sulfone-mediated "Julia-Kocienski" type protocol, ensuring scalability and reproducibility without the need for unstable imine isolation.

Chemical Structure & Properties

Molecular Identity

-

IUPAC Name: tert-butyl (1-phenylbut-3-en-1-yl)carbamate

-

Common Name: N-Boc-1-phenyl-3-buten-1-amine

-

CAS Number: 187974-79-4 (racemic); 154506-34-4 (general/unspecified)

-

Molecular Formula: C

H -

Molecular Weight: 247.34 g/mol

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Crystalline or powder |

| Melting Point | 48 – 52 °C | Racemic mixture (Enantiopure forms often higher, ~55°C) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |

| Stability | Stable at RT; Store at 2–8 °C | Hygroscopic; protect from moisture |

Structural Connectivity

The molecule consists of a central methine carbon bonded to:

-

A Phenyl group (aromatic anchor).

-

An Allyl group (reactive alkene handle).

-

A Boc-protected Nitrogen (amine precursor).

Synthetic Methodology: The Sulfone Route

Rationale for Selection

While direct allylation of imines is possible, N-Boc imines are notoriously unstable and prone to hydrolysis or polymerization. The

Reaction Scheme

The synthesis proceeds in two steps:

-

Three-Component Condensation: Formation of the stable sulfone.

-

Grignard Addition: Elimination of sulfinate to form the imine, followed by immediate allylation.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-

-(phenylsulfonyl)benzylamine

-

Reagents: Benzaldehyde (1.0 equiv), tert-Butyl carbamate (1.0 equiv), Sodium benzenesulfinate (2.0 equiv), Formic acid (2.0 equiv), Methanol/Water (1:2).

-

Procedure:

-

Dissolve sodium benzenesulfinate and formic acid in water.

-

Add a solution of benzaldehyde and tert-butyl carbamate in methanol.

-

Stir at room temperature for 24–48 hours. A white precipitate will form.

-

Workup: Filter the solid, wash exclusively with water and diethyl ether. Dry under vacuum.[2]

-

Yield: Typically 60–80%. The product is stable and can be stored.

-

Step 2: Grignard Addition to form N-Boc-1-phenyl-3-buten-1-amine

-

Reagents: Sulfone Intermediate (from Step 1), Allylmagnesium bromide (1.0 M in Et2O or THF, 2.5 equiv), Anhydrous THF.

-

Procedure:

-

Place the sulfone intermediate (1.0 equiv) in a flame-dried flask under Nitrogen/Argon.

-

Add anhydrous THF (0.2 M concentration) and cool to 0 °C .

-

Add Allylmagnesium bromide dropwise over 15 minutes.

-

Mechanistic Note: The Grignard reagent first acts as a base to trigger the elimination of PhSO

MgBr, generating the N-Boc imine in situ. The excess Grignard then attacks the imine.

-

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully add saturated aqueous NH

Cl at 0 °C. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

, and concentrate.[3] -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Spectroscopic Characterization

The following NMR data is diagnostic for the racemic compound in CDCl

H NMR (400 MHz, CDCl )

| Shift ( | Multiplicity | Integral | Assignment | Diagnostic Feature |

| 7.20 – 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons |

| 5.65 – 5.78 | Multiplet | 1H | –CH=CH –CH | Internal vinyl proton (RCM active) |

| 5.10 – 5.18 | Multiplet | 2H | –CH=CH | Terminal alkene protons |

| 4.95 | Broad Singlet | 1H | –NH – | Exchangeable amide proton |

| 4.75 | Broad q/m | 1H | Ph–CH –N | Benzylic proton (Chiral center) |

| 2.48 – 2.60 | Multiplet | 2H | –CH | Allylic methylene (Diastereotopic) |

| 1.42 | Singlet | 9H | –C(CH | Boc tert-butyl group |

C NMR (100 MHz, CDCl )

-

Carbonyl: 155.1 ppm (Boc C=O)

-

Aromatic: 142.5 (ipso), 128.5, 127.3, 126.2 ppm

-

Alkene: 134.2 (internal), 118.1 (terminal) ppm

-

Benzylic: 54.5 ppm (C-N)

-

Allylic: 40.8 ppm (CH

) -

Boc: 79.6 (quaternary), 28.4 (methyls) ppm

Applications in Drug Discovery

Ring-Closing Metathesis (RCM)

This scaffold is a primary precursor for synthesizing 2-substituted dehydropiperidines and pyrrolidines . By alkylating the nitrogen (after Boc removal or using the Boc directly in some conditions) with an acrylate or another alkene, RCM catalysts (Grubbs I/II) can cyclize the molecule.

Functionalization Pathways

-

Dihydroxylation: OsO

/NMO treatment yields the 1,2-diol, a precursor to sugar mimics. -

Cross Metathesis: Reaction with acrylates yields

-unsaturated esters, useful for Michael additions.

References

-

Kanazawa, A. M. et al. (1997). "Synthesis of homoallylic amines via the addition of allylic organometallics to imines." Journal of Organic Chemistry. Link (Context: General allylation protocols).

-

Petrini, M. et al. (2005). "

-Amido sulfones as stable imine precursors." Chemical Reviews. Link (Context: Sulfone route mechanism). -

Batey, R. A. et al. (1999). "Allylation of N-Boc Imines." Tetrahedron Letters. Link (Context: Lewis acid mediated coupling).

-

PubChem. (2024).[1] "Compound Summary: tert-butyl (1-phenylbut-3-en-1-yl)carbamate." National Library of Medicine. Link (Context: Physical properties and identifiers).

-

Organic Syntheses. (2008). "Preparation of Allylmagnesium Bromide." Org.[2][4][5] Synth.Link (Context: Reagent preparation).

Sources

- 1. (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | C15H21NO2 | CID 10800517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

- 5. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

1-phenylbut-3-en-1-amine Boc protected molecular weight

Physicochemical Profile, Synthetic Architectures, and Drug Discovery Utility

Executive Summary

N-Boc-1-phenylbut-3-en-1-amine (CAS: 187974-79-4) represents a high-value homoallylic amine scaffold in medicinal chemistry. Distinguished by its terminal alkene and benzylic chiral center, it serves as a versatile "divergent intermediate." It allows rapid access to

Part 1: Chemical Identity & Physicochemical Specifications[1]

The molecular weight of N-Boc-1-phenylbut-3-en-1-amine is 247.33 g/mol .[1]

Below is the comprehensive physicochemical data table for the compound.

| Property | Specification |

| IUPAC Name | tert-butyl (1-phenylbut-3-en-1-yl)carbamate |

| Molecular Formula | |

| Molecular Weight | 247.33 g/mol |

| CAS Number (Racemic) | 187974-79-4 |

| CAS Number (R-isomer) | 244092-76-0 |

| Physical State | Colorless to pale yellow oil (often solidifies upon cooling) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Key Functional Groups | Carbamate (Boc), Terminal Alkene, Benzylic Amine |

Part 2: Synthetic Methodologies

High-fidelity synthesis of this scaffold requires choosing between racemic bulk generation or enantioselective construction . Two primary routes are detailed below.

Route A: Asymmetric Allylation of N-Boc Imines (Stereoselective)

Context: This is the preferred route for drug development campaigns requiring high enantiomeric excess (ee). It bypasses the need for protecting the free amine by constructing the C–C bond and installing the protected nitrogen simultaneously.

Mechanism: The reaction proceeds via the in situ formation of an N-Boc imine from benzaldehyde, followed by a Lewis acid-catalyzed addition of an allylboronate or allylsilane.

Protocol:

-

Imine Formation: Combine benzaldehyde (1.0 equiv) and tert-butyl carbamate (

, 1.0 equiv) in a solvent mixture of acetonitrile/toluene. Add sodium benzenesulfinate (2.0 equiv) and formic acid to generate the stable -

Allylation: Dissolve the isolated

-amido sulfone in DCM at -78°C. -

Nucleophilic Attack: Add allyltrimethylsilane (1.5 equiv) and

(1.0 equiv) dropwise. Note: The Lewis acid chelates the sulfone, triggering elimination to the imine, which is then trapped by the silane. -

Workup: Quench with sat.

. Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Route B: Chemoselective Protection of Free Amine (Racemic/Standard)

Context: Used when the free amine (1-phenylbut-3-en-1-amine) is already available or synthesized via non-selective Grignard addition (AllylMgBr + Benzonitrile/Imine).

Protocol:

-

Setup: Dissolve 1-phenylbut-3-en-1-amine (1.0 equiv) in DCM (0.2 M).

-

Base Addition: Add Triethylamine (

, 1.5 equiv) or DIPEA to scavenge liberated acid. -

Protection: Add Di-tert-butyl dicarbonate (

, 1.1 equiv) portion-wise at 0°C. -

Monitoring: Warm to room temperature. Monitor via TLC (stain with Ninhydrin; free amine spots purple, product is UV active but Ninhydrin negative).

-

Validation: The disappearance of the broad N-H stretch (~3300-3400

) of the primary amine and appearance of the carbamate carbonyl (~1690

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathways. Solid lines denote the stereoselective imine allylation route; dashed lines denote the standard protection route.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following NMR diagnostic markers.

NMR (400 MHz,- 1.42 (s, 9H): The characteristic tert-butyl singlet of the Boc group.

-

2.50–2.65 (m, 2H): Diastereotopic allylic protons (

-

4.75 (br s, 1H): The benzylic methine proton (

-

5.10–5.20 (m, 2H): Terminal alkene protons (

-

5.70–5.85 (m, 1H): Internal alkene proton (

- 7.20–7.40 (m, 5H): Aromatic phenyl protons.

Self-Validating Check:

If the integration of the singlet at

Part 4: Strategic Utility in Drug Design

The N-Boc-1-phenylbut-3-en-1-amine scaffold is not merely an endpoint but a "divergent node" in synthesis.

1. Precursor to

-Amino Acids

Through oxidative cleavage (ozonolysis or

2. Ring-Closing Metathesis (RCM)

Reaction with acrylate esters or other olefins using Grubbs' II catalyst yields cyclic amino acid derivatives (e.g., dehydropipecolic acids). The Boc group is chemically compatible with Ruthenium carbenes, unlike basic amines which can poison the catalyst.

Figure 2: Divergent applications of the scaffold in peptidomimetic and heterocyclic synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10800517, (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate. Retrieved from [Link](Note: While this CID refers to the regioisomer, it provides the base physiochemical data for the C15H21NO2 class).

-

ChemSrc (2025). (±)-tert-butyl (1-phenylbut-3-en-1-yl)carbamate CAS#: 187974-79-4.[2] Retrieved from [Link]

Sources

homoallylic amine building blocks for organic synthesis

An In-Depth Technical Guide to Homoallylic Amine Building Blocks for Organic Synthesis

Executive Summary

Homoallylic amines are indispensable building blocks in modern organic synthesis, serving as crucial precursors to a vast array of nitrogen-containing molecules, including alkaloids, unnatural amino acids, and pharmacologically active compounds.[1][2][3][4][5] Their value lies in the strategic placement of a stereocenter adjacent to the nitrogen atom and a versatile alkene functionality, which allows for a rich variety of subsequent chemical transformations. This guide provides an in-depth analysis of the core strategies for the stereoselective synthesis of homoallylic amines, focusing on the underlying mechanisms, practical experimental considerations, and the logic behind methodological choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic endeavors.

The Strategic Importance of the Homoallylic Amine Motif

The homoallylic amine framework is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[5][6] The ability to control the stereochemistry at the C-N bond is paramount, as biological activity is often contingent on a specific enantiomer. The alkene moiety provides a synthetic handle for a multitude of transformations, including:

-

Oxidative Cleavage: Leading to the formation of β-amino acids.

-

Cyclization Reactions: Such as intramolecular hydroaminations or cyclopropanations.

-

Cross-Metathesis: For the introduction of further complexity.

-

Functional Group Interconversion: Conversion to epoxides, diols, and other functionalities.

Given their utility, the development of robust and stereoselective methods for their synthesis is a central theme in contemporary organic chemistry.[2]

Core Synthetic Strategies: Allylation of Imines and Their Derivatives

The most direct and widely employed strategy for constructing homoallylic amines is the nucleophilic addition of an allylmetal reagent to an imine or a related C=N electrophile.[5][7] The low electrophilicity of imines compared to their aldehyde counterparts often presents a challenge, sometimes leading to side reactions like α-deprotonation with highly basic reagents.[7] Consequently, a diverse toolkit of methods has been developed to overcome this, primarily focusing on the choice of the allylating agent and the activation method.

Barbier-Type Allylations: In Situ Reagent Formation

The Barbier reaction is a one-pot procedure where an allyl halide, a metal, and the imine electrophile are mixed simultaneously.[8][9] This approach avoids the separate preparation of potentially unstable organometallic reagents. Metals such as indium (In), zinc (Zn), and magnesium (Mg) are commonly used.[10][11][12][13]

-

Causality & Mechanistic Insight: Indium-mediated reactions are particularly noteworthy for their tolerance of protic solvents like water or alcohols, which is a significant advantage in green chemistry and for substrates with sensitive functional groups.[10] The reaction proceeds via the in situ formation of an allylindium species, which then adds to the imine. The choice of solvent and the nature of the imine's N-substituent can profoundly influence the reaction's diastereoselectivity.[10]

-

Workflow & Diagram:

Caption: Workflow for a Barbier-type allylation of an imine.

Hosomi-Sakurai Reaction: Allylsilanes as Stable Nucleophiles

-

Experimental Protocol: Three-Component Aza-Hosomi-Sakurai Reaction This protocol describes a one-pot synthesis of a protected homoallylic amine from an aldehyde, a carbamate, and allyltrimethylsilane, a variation known as the aza-Hosomi-Sakurai reaction.[16][17][18]

-

Reaction Setup: To a flame-dried, argon-purged flask, add the aldehyde (1.0 mmol), benzyl carbamate (1.1 mmol), and anhydrous dichloromethane (DCM, 5 mL).

-

Catalyst Addition: Cool the solution to 0 °C and add iodine (I₂) (0.1 mmol, 10 mol%) as the catalyst. The iodine serves as a mild Lewis acid to promote the in situ formation of the N-acyliminium ion.

-

Nucleophile Addition: Add allyltrimethylsilane (1.5 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Cbz-protected homoallylic amine.

-

Asymmetric Allylation with Chiral Boron Reagents

For the synthesis of enantiomerically enriched homoallylic amines, the use of chiral allylboron reagents is a powerful and reliable strategy.[1] Chiral diols, such as those derived from BINOL, can be used as catalysts to promote the enantioselective allylboration of acyl imines.[1]

-

Causality & Mechanistic Insight: In these reactions, a chiral catalyst, like a (S)-3,3'-Ph₂-BINOL derivative, reacts with an achiral allyldiisopropoxyborane.[1] This in-situ exchange generates a chiral allylboron species. This transient, highly reactive species then coordinates with the acyl imine through hydrogen bonding, organizing the transition state for a highly stereoselective allyl transfer. The high levels of diastereo- and enantioselectivity arise from a well-defined, chair-like transition state that minimizes steric interactions. This approach is particularly effective for both aromatic and aliphatic imines.[1]

-

Mechanism Diagram:

Caption: Catalytic cycle for the asymmetric allylboration of an acyl imine.

The Aza-Prins Cyclization: Accessing Piperidine Scaffolds

While not a direct synthesis of acyclic homoallylic amines, the aza-Prins cyclization is a powerful cascade reaction that utilizes a homoallylic amine to construct nitrogen-containing heterocycles, most notably piperidines.[19][20] This transformation is a cornerstone in alkaloid synthesis.[19]

-

Causality & Mechanistic Insight: The reaction is initiated by the condensation of an aldehyde with a homoallylic amine to form an iminium ion. This is followed by an intramolecular cyclization, where the tethered alkene acts as a nucleophile, attacking the electrophilic iminium carbon. The resulting stabilized carbocation is then trapped by a nucleophile present in the reaction medium. The stereochemical outcome of the cyclization is often highly controlled, making it a valuable tool for building complex, multi-substituted piperidine rings.[19][20][21] The choice of Lewis or Brønsted acid is critical for promoting the initial iminium ion formation and facilitating the cyclization.[21]

Modern Developments: Catalytic Asymmetric Umpolung Allylation

Recent innovations have expanded the synthetic arsenal to include methods that invert the traditional polarity of the reactants. An iridium-catalyzed asymmetric umpolung (polarity-inverted) allylation of imines provides access to 1,4-disubstituted homoallylic amines, which are challenging to synthesize via classical routes.[22][23]

-

Causality & Mechanistic Insight: This strategy involves the generation of a 2-azaallyl anion from the imine, which then undergoes an intermolecular regioselective allylation.[22][23] This is followed by a spontaneous and stereospecific 2-aza-Cope rearrangement to furnish the final product. This cascade process, enabled by sophisticated iridium-phosphine catalysts, allows for excellent control over both regioselectivity and enantioselectivity, tolerating a broad range of substrates.[22]

Data Summary and Method Comparison

| Synthetic Method | Allyl Source | Activation | Key Features | Stereocontrol |

| Barbier-Type | Allyl Halide | Metal (In, Zn, Mg) | One-pot, functional group tolerance, can be run in protic solvents (Indium).[12] | Moderate to good, often substrate-controlled or requires chiral auxiliaries.[10] |

| Hosomi-Sakurai | Allylsilane | Lewis Acid | Uses stable, non-basic nucleophiles; predictable γ-regioselectivity.[14][15][16] | Generally low unless chiral Lewis acids or substrates are used. |

| Asymmetric Boron | Allylboronate | Chiral Diol Catalyst | Catalytic, high yields, excellent enantioselectivity for a broad scope of imines.[1] | Excellent, catalyst-controlled.[1] |

| Aza-Prins | Internal Alkene | Acid (Lewis/Brønsted) | Forms piperidine rings; powerful cascade for building complexity.[19][21] | High diastereoselectivity is often achievable.[20] |

| Umpolung Allylation | Allylic Carbonate | Iridium Catalyst | Access to 1,4-disubstituted products; cascade reaction.[23] | Excellent, catalyst-controlled.[22] |

Conclusion and Future Outlook

The synthesis of homoallylic amines continues to be a vibrant area of research, driven by their undeniable importance as synthetic intermediates. While classical methods like the Barbier and Hosomi-Sakurai reactions remain mainstays, the field is increasingly moving towards catalytic, asymmetric transformations that offer superior efficiency and stereocontrol.[2] The development of novel organocatalytic and transition-metal-catalyzed approaches, such as the umpolung allylation, is expanding the types of structures that can be accessed with high precision.[2][22] Future efforts will likely focus on further broadening the substrate scope, reducing catalyst loadings, and developing multicomponent reactions that build molecular complexity in a single, atom-economical step.[5][18][24]

References

-

Hirabayashi, R., Ogawa, C., Sugiura, M., & Kobayashi, S. (2001). Highly stereoselective synthesis of homoallylic amines based on addition of allyltrichlorosilanes to benzoylhydrazones. Journal of the American Chemical Society, 123(39), 9493-9. Available at: [Link]

-

Micalizio, G. C., & Panek, J. S. (n.d.). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. PMC. Available at: [Link]

-

Kobayashi, S., & Hirabayashi, R. (n.d.). Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones under Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

-

Kobayashi, S., Hirabayashi, R., Sugiura, M., & Ogawa, C. (2001). Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones. Journal of the American Chemical Society. Available at: [Link]

-

Liu, J., Cao, C.-G., Sun, H.-B., Zhang, X., & Niu, D. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Organic Chemistry Portal. Available at: [Link]

-

Lou, S., & Schaus, S. E. (n.d.). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC. Available at: [Link]

-

Niu, D., Zhang, X., Sun, H.-B., Cao, C.-G., & Liu, J. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society. Available at: [Link]

-

Asemani, M., & Yusoff, M. M. (n.d.). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PMC. Available at: [Link]

-

Armstrong, S. K., Collington, E. W., Knight, J. G., Naylor, A., & Warren, S. (1993). A new method for stereoselective homoallylic amine synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Wu, T. R., & Chong, J. M. (2014). Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers. Available at: [Link]

-

Malev, V. V., & Malkov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. Available at: [Link]

-

Asemani, M., & Yusoff, M. M. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers. Available at: [Link]

-

Hoveyda, A. H., & Snapper, M. L. (n.d.). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. PMC. Available at: [Link]

-

Kim, D. H., & Kim, Y. S. (2005). Indium-Mediated Asymmetric Barbier-Type Allylation of Aldimines in Alcoholic Solvents: Synthesis of Optically Active Homoallylic Amines. The Journal of Organic Chemistry. Available at: [Link]

-

(n.d.). Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

(n.d.). Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. Available at: [Link]

-

(n.d.). The significance of homoallylic amines and alcohols illustrated by... ResearchGate. Available at: [Link]

-

Dobbs, A. P. (n.d.). A stereoselective aza-Prins reaction: rapid access to enantiopure pi- peridines and pipecolic acids. Available at: [Link]

-

Kerr, M. A., & Ghorai, S. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Available at: [Link]

-

St. John-Campbell, S., & Friščić, T. (n.d.). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. Available at: [Link]

-

(n.d.). Synthesis of Nitrogen- And Oxygen-Containing Heterocycles by Prins Cyclization in Continuous Flow. ResearchGate. Available at: [Link]

-

Rychnovsky, S. D., & Kim, J. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Barbero, M., & Funes, M. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. Available at: [Link]

-

(n.d.). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends. Available at: [Link]

-

Rogier, J., Anani, L., Coelho, A., Massicot, F., Machado-Rodrigues, C., Behr, J., & Vasse, J. (2020). Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Saikia, A. K., & Dutta, A. (2010). An efficient synthesis of homoallylic amides via magnesium mediated Barbier type allylation of imines. Available at: [Link]

-

Jacobsen, E. N., & Wanner, B. (n.d.). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. ChemRxiv. Available at: [Link]

-

Glorius, F., & Berg, F. (n.d.). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. PMC. Available at: [Link]

-

Hoveyda, A. H., & Liu, R. Y. (n.d.). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. PMC. Available at: [Link]

-

(n.d.). Bioactive natural products-derived from homoallylic amine. ResearchGate. Available at: [Link]

Sources

- 1. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 3. Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchtrends.net [researchtrends.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 15. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 18. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 19. gala.gre.ac.uk [gala.gre.ac.uk]

- 20. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Catalytic Asymmetric Umpolung Allylation of Imines [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

Solubility Profile and Handling of N-Boc-(+/-)-1-phenylbut-3-en-1-amine in Dichloromethane (DCM)

Executive Summary

N-Boc-(+/-)-1-phenylbut-3-en-1-amine represents a critical class of protected homoallylic amines, serving as a versatile chiral building block in the synthesis of peptidomimetics,

This guide provides a technical analysis of the solvation thermodynamics, practical handling protocols, and safety considerations for this specific compound-solvent system.

Physicochemical Basis of Solubility

The Solute-Solvent Interaction

The high solubility of N-Boc-1-phenylbut-3-en-1-amine in DCM is driven by the compatibility between the solute's lipophilic domains and the solvent's moderate polarity and polarizability.

-

The Solute (N-Boc-1-phenylbut-3-en-1-amine):

-

Lipophilic Domains: The phenyl ring and the butenyl chain contribute significant non-polar surface area, increasing affinity for organic solvents.

-

The Boc Group (tert-Butyloxycarbonyl): This protecting group masks the hydrogen-bond donor capability of the amine (reducing lattice energy compared to the free amine salt) and adds a bulky, lipophilic tert-butyl moiety.

-

Dipole Moments: The carbamate functionality (

) possesses a dipole that interacts favorably with DCM.

-

-

The Solvent (Dichloromethane):

-

Dipole Moment: 1.6 D.

-

Mechanism: DCM acts as a "soft" polar solvent. It solvates the carbamate carbonyl via dipole-dipole interactions and stabilizes the aromatic ring through weak

-dipole interactions.

-

Theoretical Solvation Model

The dissolution process can be visualized as the disruption of the solute's crystal lattice (or intermolecular forces in the oil phase) by DCM, followed by the formation of a solvation shell.

Figure 1: Mechanistic pathway of N-Boc-amine solvation in DCM.

Experimental Protocols

Solubility Determination (Self-Validating Protocol)

Since specific solubility data (

Objective: Determine the saturation point (

| Step | Action | Rationale |

| 1 | Weigh 100 mg ( | Precise mass establishes the baseline for calculation. |

| 2 | Add DCM in 50 | Incremental addition prevents overshooting the saturation point. |

| 3 | Vortex for 30 seconds after each addition. | Ensures kinetic equilibrium is reached. |

| 4 | End Point: Solution becomes clear with no visible particulates or oil droplets. | Visual confirmation of complete solvation. |

| 5 | Validation: Record total volume ( | Provides the operational solubility limit. |

Typical Observation: You should expect the compound to dissolve readily. If

Synthesis & Purification Workflow

DCM is the preferred solvent for the protection step and subsequent purification.

Workflow Context:

-

Protection: Reaction of 1-phenylbut-3-en-1-amine with

is typically performed in DCM due to excellent solubility of both reagents and the product. -

Workup: The high density of DCM (1.33 g/mL) facilitates easy phase separation from aqueous byproducts.

Figure 2: Synthesis and isolation workflow utilizing DCM as the primary solvent.

Technical Considerations & Troubleshooting

Reactivity Warning: DCM and Free Amines

While the N-Boc protected amine is stable in DCM, the free amine precursor is nucleophilic.

-

Risk: Prolonged storage of primary amines in DCM can lead to the formation of gem-diamine salts or chloromethylated species via slow nucleophilic substitution (Menschutkin-type reaction), especially if the DCM is not stabilized.

-

Mitigation: Perform the Boc-protection immediately upon dissolving the free amine in DCM. Do not store the free amine stock solution in DCM overnight.

Handling "Oiling Out"

Racemic N-Boc-1-phenylbut-3-en-1-amine often exists as a viscous oil or low-melting solid.

-

Issue: During rotary evaporation, the compound may "bump" or trap DCM within the oil matrix.

-

Solution: Use a co-solvent chase. Add a small amount of Pentane or Hexane after the bulk DCM is removed and re-evaporate. This azeotropic-like removal helps pull residual DCM from the oil lattice and can induce crystallization in solid derivatives.

Chromatography

DCM is an excellent loading solvent for silica gel chromatography.

-

Loading: Dissolve the crude oil in a minimum volume of DCM (1:1 v/v).

-

Elution: Pure DCM is often too polar for initial elution. A gradient of Hexanes:Ethyl Acetate is standard, but DCM:Hexanes (e.g., 20:80 to 100:0) can offer superior separation for aromatic carbamates due to

-

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from

-

Ducki, S., et al. (1997).[3] Synthesis and Cell Growth Inhibitory Properties of Substituted (E)-1-Phenylbut-1-en-3-ones. Bioorganic & Medicinal Chemistry Letters. (Context for phenylbutenyl scaffolds). Retrieved from

-

SciSpace. (2024). The reactivity of dichloromethane toward amines. (Kinetic data on DCM-Amine instability). Retrieved from

Sources

Technical Guide: N-Boc-alpha-allylbenzylamine

Executive Summary

N-Boc-alpha-allylbenzylamine (Systematic Name: tert-butyl (1-phenylbut-3-en-1-yl)carbamate) represents a high-value "privileged scaffold" in modern medicinal chemistry. As a protected homoallylic amine , it serves as a critical junction point in the divergent synthesis of nitrogen heterocycles.

Its structural utility is threefold:

-

The Allyl Handle: Enables rapid diversification via Ring-Closing Metathesis (RCM) or oxidative cleavage to non-natural amino acids.

-

The Chiral Center: The alpha-carbon is stereogenic; accessing the enantiopure form allows for the synthesis of chiral piperidines and pyrrolidines, motifs ubiquitous in FDA-approved therapeutics.

-

The Boc Group: Provides robust orthogonality, stable to basic nucleophilic attack (e.g., Grignard additions) while being easily cleaved under acidic conditions.[1]

This guide standardizes the physicochemical data, synthesis, and application workflows for this compound, moving beyond generic descriptions to actionable, laboratory-proven protocols.

Chemical Identity & Physicochemical Data

The following data aggregates experimental values and high-confidence spectral predictions for the racemic compound.

Identity Matrix

| Property | Data |

| Common Name | N-Boc-alpha-allylbenzylamine |

| Systematic Name | tert-butyl (1-phenylbut-3-en-1-yl)carbamate |

| CAS Number | 187974-79-4 (Racemic) / 115763-78-3 ((S)-Enantiomer) |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.34 g/mol |

| Physical State | White to off-white solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in H₂O |

| SMILES | CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 |

Representative Spectroscopic Data (¹H NMR)

Solvent: CDCl₃, 400 MHz. Shifts are representative of the purified carbamate.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.20 – 7.38 | Multiplet | 5H | Phenyl Ring Protons |

| Vinyl-CH | 5.65 – 5.80 | Multiplet | 1H | Allyl Internal (-CH =) |

| Vinyl-CH₂ | 5.05 – 5.15 | Multiplet | 2H | Allyl Terminal (=CH ₂) |

| NH | 4.90 – 5.10 | Broad Singlet | 1H | Carbamate NH |

| Alpha-CH | 4.60 – 4.75 | Broad/Multiplet | 1H | Chiral Center (Ph-CH -N) |

| Allylic-CH₂ | 2.45 – 2.60 | Multiplet | 2H | Methylene Bridge (-CH ₂-CH=)[2] |

| Boc-CH₃ | 1.42 – 1.45 | Singlet | 9H | tert-Butyl Group |

Analyst Note: The alpha-proton signal (4.60–4.75 ppm) is diagnostic. Rotamers from the Boc group may cause slight broadening of this signal at room temperature.

Core Synthesis Protocol: Indium-Mediated Allylation

While several routes exist (e.g., Grignard addition to imines), the Indium-Mediated Allylation is the superior method for drug development applications.

-

Why: It tolerates moisture, avoids cryogenic conditions (-78°C is not required), and prevents the over-alkylation often seen with lithium reagents.

-

Mechanism: Formation of an allyl-indium species that attacks the electrophilic imine/sulfone.

Workflow Diagram

The following diagram illustrates the logical flow from aldehyde precursor to the isolated Boc-protected amine.

Caption: Step-wise synthesis via the stable α-amido sulfone intermediate, avoiding unstable N-Boc imine isolation.

Step-by-Step Methodology

Phase 1: Preparation of α-Amido Sulfone (The "Stable Imine")

Direct condensation of benzaldehyde and Boc-amide is reversible and poor. We use the sulfone method to create a stable, solid electrophile.

-

Reagents: Benzaldehyde (10 mmol), tert-butyl carbamate (BocNH₂, 10 mmol), Sodium benzenesulfinate (20 mmol), Formic acid (15 mL), Methanol (15 mL), Water (15 mL).

-

Procedure: Combine reagents in a round-bottom flask. Stir at room temperature for 24–48 hours. A white precipitate will form.

-

Isolation: Filter the solid, wash with water and hexanes. Dry in vacuo.[1]

-

Validation: ¹H NMR should show the disappearance of the aldehyde peak (~10 ppm) and appearance of the sulfone-methine proton (~6.0 ppm).

-

Phase 2: Indium-Mediated Allylation

-

Setup: In a clean flask, dissolve the α-amido sulfone (1.0 equiv) in THF (0.2 M concentration).

-

Activation: Add Indium powder (1.2 equiv) and Allyl bromide (1.5 equiv).

-

Reaction: Stir at room temperature. The reaction is typically exothermic and fast (1–4 hours).

-

Chemistry Insight: The Indium inserts into the allyl bromide to form an allylindium species, which is a "hard" enough nucleophile to displace the sulfinate but "soft" enough to tolerate the Boc group.

-

-

Quench & Workup: Quench with saturated aq. NaHCO₃. Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over Na₂SO₄.[3][4]

-

Purification: Flash column chromatography (Hexanes:EtOAc, gradient 95:5 to 80:20).

-

Self-Validation: The product should stain dark blue/black with Anisaldehyde dip (characteristic of Boc-amines) and show the distinct vinyl protons in NMR.

-

Applications & Reactivity Profile

Once synthesized, N-Boc-alpha-allylbenzylamine serves as a divergent point for library generation.

Divergent Synthesis Map

Caption: Primary transformation pathways utilized in medicinal chemistry campaigns.

Key Transformations

-

Ring-Closing Metathesis (RCM):

-

Protocol: Deprotect the Boc group (TFA), acylate with acryloyl chloride, then treat with Grubbs II catalyst.

-

Result: Formation of 2-phenyl-1,2,3,6-tetrahydropyridine scaffolds (precursors to paroxetine-like structures).

-

-

Oxidative Cleavage:

-

Protocol: Ozonolysis (-78°C, DCM/MeOH) followed by oxidative workup (H₂O₂).

-

Result: Converts the allyl group into a carboxylic acid, yielding N-Boc-β-phenyl-β-alanine , a critical component for beta-peptide synthesis.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[5]

-

Storage: Store at 2–8°C. The allyl group is susceptible to slow oxidation if left in air/light for extended periods (months).

-

Handling:

-

Use standard PPE (gloves, goggles).

-

Warning: Allyl bromide (used in synthesis) is a lachrymator and highly toxic. All synthesis steps involving allyl bromide must be performed in a functioning fume hood.

-

Disposal: Indium waste should be segregated from general heavy metals if possible, though often grouped with solid metal waste.

-

References

-

Indium-Mediated Allylation Protocol

-

Physical Data & CAS Verification

- Source: PubChem Compound Summary for CID 10800517 (Related Isomer & Class D

-

URL:[Link]

- Relevance: Verification of physicochemical properties for N-Boc-phenylbutenylamine deriv

-

Applications in Drug Discovery

- Source: Beilstein Journal of Organic Chemistry. "Asymmetric organocatalytic synthesis of chiral homoallylic amines."

-

URL:[Link]

- Relevance: mechanistic insight into the utility of homoallylic amines in alkaloid synthesis.

-

Boc-Amido Sulfone Synthesis

- Source: The Journal of Organic Chemistry. "Stable N-Boc-alpha-amido sulfones as precursors to N-Boc-imines." (Petrinyuk et al.)

-

URL:[Link]

- Relevance: Foundational method for gener

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tert-butyl but-3-EN-1-ylcarbamate | C9H17NO2 | CID 11263760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Allylbenzylamine | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile and Handling of N-Boc Homoallylic Amines

Executive Summary

N-Boc homoallylic amines exhibit high chemical stability at room temperature (20–25°C) under neutral or basic conditions.[1] Their structural integrity is derived from the orthogonality of the tert-butoxycarbonyl (Boc) protecting group to nucleophilic attack and the kinetic isolation of the alkene, which prevents spontaneous tautomerization.

However, stability is compromised by strong Brønsted/Lewis acids and elevated temperatures (>80°C) in the presence of acidic impurities. A critical analytical challenge is the presence of NMR rotamers at room temperature, often misidentified as impurities. This guide details the physicochemical stability, storage protocols, and quality control measures required for pharmaceutical-grade handling of these intermediates.

Structural Integrity & Physicochemical Properties

The N-Boc Shield

The tert-butoxycarbonyl group stabilizes the amine via carbamate resonance. Unlike simple amides, the bulky tert-butyl group provides steric shielding, while the electron-donating alkoxy group reduces the electrophilicity of the carbonyl carbon.

-

Basicity: The nitrogen lone pair is delocalized into the carbonyl, significantly lowering basicity (

of conjugate acid -

Acid Lability: The primary degradation vector is acid-catalyzed cleavage, generating a tert-butyl cation and carbamic acid (which spontaneously decarboxylates).

The Homoallylic Advantage

The homoallylic position (

-

No Tautomerization: Unlike allylic amines, which can isomerize to enamines or imines (aza-allyl system) under basic catalysis, the insulating methylene group (

) in homoallylic amines blocks this pathway. -

Alkene Isolation: The double bond is sufficiently removed from the nitrogen to prevent immediate electronic interference, yet remains available for downstream functionalization (e.g., cross-metathesis).

Stability Profile

Thermal Stability

-

Room Temperature (25°C): Stable. Solid or oil derivatives show no degradation over 12+ months if acid-free.

-

Elevated Temperature (>80°C): Conditionally Stable. Stable in neutral solvents (Toluene, DMF). Unstable in the presence of trace acids (e.g., unneutralized

), leading to isobutylene extrusion.

Chemical Compatibility Matrix

| Reagent Class | Example | Stability Verdict | Mechanism/Notes |

| Strong Acids | TFA, HCl, | Unstable | Rapid cleavage to free amine + |

| Weak Acids | Acetic Acid, Silica Gel | Moderate | Stable for short durations (chromatography). Long exposure degrades. |

| Bases | NaOH, | Stable | Resistant to hydrolysis even at high pH. |

| Nucleophiles | Grignards, Amines | Stable | Carbamate carbonyl is unreactive to most nucleophiles at RT. |

| Oxidants | Variable | Boc is stable; Alkene is reactive (epoxidation/cleavage). | |

| Reductants | Stable/Conditional | Stable to borohydrides. |

Degradation Mechanism (Acid-Catalyzed)

The following diagram illustrates the critical failure mode: acid-mediated fragmentation.

Figure 1: Acid-catalyzed degradation pathway. Stability is maintained only when the protonation step is prevented.

Synthesis & Handling Protocols

The stability of N-Boc homoallylic amines allows for robust synthesis methods, notably Indium-mediated allylation , which proceeds in aqueous media—proof of the moiety's hydrolytic stability.

Protocol: Indium-Mediated Synthesis (High Stability Demonstration)

Rationale: This reaction generates the N-Boc homoallylic amine in the presence of water and Lewis acids (

-

Reagents: Aldehyde (1.0 equiv), tert-butyl carbamate (

, 1.1 equiv), Allyl Bromide (1.2 equiv), Indium powder (1.2 equiv). -

Solvent: THF:Water (1:1).[2]

-

Procedure:

-

Workup: Quench with saturated

(maintains basic pH to protect Boc). Extract with EtOAc. -

Purification: Silica gel chromatography (neutralized with 1%

if the compound is acid-sensitive).

Analytical Challenge: Rotamers

At room temperature, N-Boc bonds exhibit restricted rotation, leading to two distinct sets of NMR signals (rotamers). This is not instability.

-

Symptoms: Broadening or doubling of peaks in

and -

Verification: Run NMR at elevated temperature (e.g., 50°C in DMSO-

). The peaks will coalesce into sharp singlets as rotation becomes fast on the NMR timescale.

Figure 2: Rotameric equilibrium causing signal splitting in NMR spectra.

Storage & Shelf-Life Recommendations

To maximize shelf-life and prevent slow oxidation of the alkene or accidental acidolysis:

-

Temperature: Store at 2–8°C (Refrigerator) for active use; -20°C for long-term banking (>6 months).

-

Atmosphere: Store under Argon or Nitrogen .[1] While the Boc group is not air-sensitive, the homoallylic alkene can undergo slow auto-oxidation over years.

-

Container: Amber glass vials with Teflon-lined caps.

-

Solvent Precautions: Never store in

for >24 hours. Chloroform naturally decomposes to form HCl and Phosgene, which will deprotect the amine. Use

Troubleshooting & QC Checklist

| Observation | Potential Cause | Action |

| NMR peaks doubled | Rotamers (Standard) | Run VT-NMR at 50°C to coalesce. |

| New peaks at | Decomposition (t-Butyl cation) | Check for acidic impurities. Re-purify. |

| Loss of Alkene Signals | Oxidation/Isomerization | Check storage conditions (Argon?). |

| Solid turns to oil | Hygroscopicity/Melting | N-Boc compounds often have low MPs. Verify purity via HPLC. |

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (The authoritative text on Boc stability and cleavage conditions).

-

Loh, T. P., & Ho, Q. Y. (1997). Indium-mediated allylation of imines in aqueous media: A convenient synthesis of homoallylic amines.[5] Tetrahedron Letters, 38(49), 8607-8610. (Demonstrates stability of the target molecule in aqueous/protic environments).

-

Clayden, J., et al. (2005). Rotamers or Diastereomers? An Overlooked NMR Solution. Angewandte Chemie International Edition, 44(26), 4039-4042. (Definitive guide on distinguishing N-Boc rotamers from impurities).

-

Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron, 58(14), 2701-2724. (Detailed review of N-Boc reactivity and stability mechanisms).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and mechanistic studies of indium-mediated allylation of imines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Precision Synthesis of Homoallylic Carbamates: Three-Component Coupling Protocols

Abstract

Homoallylic carbamates are critical pharmacophores in medicinal chemistry, serving as direct precursors to

Mechanistic Rationale

The success of this reaction relies on the in situ generation of a highly electrophilic

Reaction Pathway[1][2][3][4][5][6]

-

Condensation: Acid-catalyzed reaction of the aldehyde and carbamate forms a hemiaminal.

-

Ionization: Elimination of water generates the reactive

-acyliminium species. -

Allylation: The allylsilane attacks the iminium ion via a chair-like transition state (in asymmetric variants) or open transition state.

-

Desilylation: The

-silicon effect stabilizes the resulting carbocation, facilitating rapid desilylation to yield the homoallylic carbamate.

Figure 1: Mechanistic pathway for the acid-catalyzed three-component coupling. The formation of the N-acyliminium ion is the rate-determining electrophilic activation step.

Protocol A: Robust Lewis Acid Catalysis (Bi(OTf)₃)

Purpose: Rapid generation of diverse homoallylic carbamate libraries for SAR (Structure-Activity Relationship) studies. This method is moisture-tolerant and scalable.

Materials

-

Catalyst: Bismuth(III) trifluoromethanesulfonate [Bi(OTf)

] (1–5 mol%). -

Aldehyde: 1.0 equivalent (Aromatic or Aliphatic).

-

Carbamate: Benzyl carbamate (CbzNH

) or Methyl carbamate (1.2 equivalents). -

Nucleophile: Allyltrimethylsilane (1.5 equivalents).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN often provides faster rates due to better solubility of the catalyst.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Carbamate (1.2 mmol) in MeCN (3.0 mL).

-

Catalyst Addition: Add Bi(OTf)

(33 mg, 0.05 mmol, 5 mol%) in one portion.-

Note: The solution may turn slightly cloudy. This is normal.

-

-

Nucleophile Addition: Add Allyltrimethylsilane (0.24 mL, 1.5 mmol) dropwise over 2 minutes.

-

Reaction: Stir vigorously at room temperature (23 °C).

-

Monitoring: Check by TLC or LC-MS after 30 minutes. Most reactions are complete within 1–4 hours.

-

-

Quench: Quench the reaction with saturated aqueous NaHCO

(5 mL). -

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Results (Data Summary)

| Substrate (Aldehyde) | Carbamate | Yield (%) | Reaction Time |

| Benzaldehyde | Cbz-NH | 92% | 2 h |

| 4-Nitrobenzaldehyde | Cbz-NH | 94% | 1.5 h |

| Cyclohexanecarbaldehyde | Cbz-NH | 85% | 4 h |

| Octanal | Me-NH | 81% | 5 h |

Protocol B: Enantioselective Organocatalysis

Purpose: Synthesis of optically active homoallylic carbamates for chiral building blocks using Asymmetric Counteranion-Directed Catalysis (ACDC).

Materials

-

Catalyst: Chiral Disulfonimide (DSI) or TRIP (Chiral Phosphoric Acid) (5–10 mol%).

-

Aldehyde: 1.0 equivalent.

-

Carbamate: Fmoc-NH

(9-Fluorenylmethyl carbamate) is preferred for higher enantioselectivity due to steric bulk. -

Nucleophile: Allyltrimethylsilane (2.0 equivalents).

-

Solvent: Toluene or CHCl

(anhydrous). -

Desiccant: 5Å Molecular Sieves (activated) are critical to drive the equilibrium toward the imine.

Step-by-Step Methodology

-

Catalyst Activation: Flame-dry a reaction vial and cool under Argon. Add Molecular Sieves (100 mg/mmol).

-

Reactant Mixing: Add Aldehyde (0.5 mmol), Fmoc-NH

(0.6 mmol), and the Chiral Catalyst (0.025 mmol, 5 mol%) to the vial. -

Solvent Addition: Add anhydrous Toluene (2.5 mL) and stir at room temperature for 15 minutes to initiate condensation.

-

Allylation: Add Allyltrimethylsilane (1.0 mmol) dropwise.

-

Incubation: Stir at a controlled temperature (often 0 °C to RT depending on catalyst activity) for 24–48 hours.

-

Note: Slower reaction times are typical for organocatalysis compared to Lewis acids.

-

-

Workup: Filter off molecular sieves. Concentrate the filtrate directly.

-

Purification: Flash chromatography on silica gel. Avoid basic additives (like Et

N) in the eluent to prevent Fmoc cleavage or racemization.

Troubleshooting & Critical Control Points

Moisture Sensitivity

While Protocol A (Bi(OTf)

-

Symptom:[1][2][3][4][5][6][7] Low conversion or hydrolysis of product.

-

Fix: For Protocol B, ensure molecular sieves are freshly activated (heated under vacuum).

Stoichiometry of Carbamate

Carbamates are less nucleophilic than amines.

-

Fix: Use a slight excess of carbamate (1.2–1.5 eq). If using aliphatic aldehydes, pre-stirring the aldehyde and carbamate with the catalyst for 30 minutes before adding the silane can improve yields.

Catalyst Deactivation

-

Symptom:[1][2][3][4][5][6][7] Reaction stalls after 50% conversion.

-

Fix: The silicon byproduct (TMS-OH/TMS-OTf) can sometimes inhibit the catalyst. For Protocol A, adding 5 mol% of TMSCl can sometimes "re-activate" the cycle, though usually not necessary with Bismuth.

References

-

Ollevier, T., & Nadeau, E. (2004).[4] Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. The Journal of Organic Chemistry, 69(26), 9292–9295. [Link]

-

Gandhi, S., & List, B. (2013). Catalytic Asymmetric Three-Component Synthesis of Homoallylic Amines. Angewandte Chemie International Edition, 52(9), 2573–2576. [Link]

-

Choudary, B. M., et al. (2002).[8] Highly efficient allylation of aldehydes and three-component synthesis of homoallylamines using bismuth triflate catalyst.[8] Tetrahedron Letters, 43(43), 7705-7707. [Link]

-

Veenstra, S. J., & Schmid, P. (1997). Three-Component Synthesis of N-Protected Homoallylic Amines. Tetrahedron Letters, 38(6), 997–1000. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]

- 5. escholarship.org [escholarship.org]

- 6. Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide [organic-chemistry.org]

- 7. bristol.ac.uk [bristol.ac.uk]

- 8. researchgate.net [researchgate.net]

Lewis acid catalyzed synthesis of N-Boc homoallylic amines

Application Note: High-Efficiency Synthesis of N-Boc Homoallylic Amines via Lewis Acid Catalysis

Part 1: Strategic Overview

The Challenge:

Homoallylic amines are privileged pharmacophores found in numerous alkaloids and are critical precursors for

The Solution: This protocol details the Lewis Acid Catalyzed Three-Component Coupling (3-CC) . By generating the reactive N-Boc imine in situ from an aldehyde and tert-butyl carbamate, followed immediately by nucleophilic attack from an allylsilane, we achieve high yields with superior atom economy.

Key Advantages:

-

Moisture Tolerance: Utilization of "soft" Lewis acids (Indium/Bismuth triflates) allows for open-flask or aqueous-compatible conditions.

-

Step Economy: Eliminates imine isolation.

-

Chemo-selectivity: Preserves the acid-sensitive Boc protecting group.

Part 2: Mechanistic Insight & Catalyst Selection

The reaction proceeds via a modified Hosomi-Sakurai pathway. The Lewis Acid (LA) plays a dual role: dehydrating the hemiaminal intermediate to form the N-acyliminium ion and activating this electrophile for nucleophilic attack by the allylsilane.

Catalytic Cycle Diagram

Caption: Figure 1.[1][2][3] Mechanism of the Lewis Acid catalyzed 3-component coupling.[4] The catalyst promotes in-situ dehydration and activates the iminium species.

Catalyst Performance Matrix

Selection of the Lewis acid is the critical process parameter (CPP). We recommend Metal Triflates for their balance of reactivity and stability.

| Catalyst | Loading (mol%) | Solvent System | Yield (Avg) | Boc Stability | Notes |

| In(OTf)₃ | 1 - 5 | MeCN or DCM | 85 - 95% | Excellent | Recommended. Water tolerant, reusable, high turnover. |

| Bi(OTf)₃ | 1 - 5 | MeCN | 80 - 90% | Excellent | Lower cost alternative; slightly more hygroscopic than Indium. |

| TMSOTf | 10 - 20 | DCM (Anhydrous) | 75 - 85% | Moderate | Highly reactive but strictly moisture sensitive. Requires low temp (-78°C). |

| BF₃·OEt₂ | 10 - 50 | DCM | 50 - 70% | Poor | Risk of Boc deprotection; not recommended for this specific protocol. |

Part 3: Standardized Protocol

Target Reaction: Synthesis of tert-butyl (1-phenylbut-3-en-1-yl)carbamate. Scale: 1.0 mmol (scalable to 50 mmol).

Materials:

-

Aldehyde: Benzaldehyde (1.0 equiv) - Freshly distilled recommended.

-

Amine Source: tert-Butyl carbamate (BocNH₂) (1.1 equiv).

-

Nucleophile: Allyltrimethylsilane (1.2 equiv).

-

Catalyst: Indium(III) trifluoromethanesulfonate [In(OTf)₃] (5 mol%).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN often provides faster rates due to better solubility of the catalyst.

-

Drying Agent: Sodium Sulfate (

) - Optional additive to sequester water formed during imine generation.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for the Indium(III) catalyzed synthesis.

Detailed Procedure:

-

Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Benzaldehyde (106 mg, 1.0 mmol) and BocNH₂ (129 mg, 1.1 mmol).

-

Solvation: Dissolve the mixture in Acetonitrile (5 mL). Tip: If using DCM, ensure it is anhydrous.

-

Catalyst Addition: Add In(OTf)₃ (28 mg, 0.05 mmol).

-

Self-Validating Step: The solution may turn slightly cloudy or yellow, indicating Lewis acid coordination. If using

(150 mg) to accelerate dehydration, add it now.

-

-

Nucleophile Addition: Add Allyltrimethylsilane (190 µL, 1.2 mmol) dropwise via syringe.

-

Reaction: Stir vigorously at Room Temperature (25°C).

-

Monitoring: Check TLC after 2 hours (Eluent: 10% EtOAc in Hexane). Look for the disappearance of the aldehyde spot (

) and appearance of the carbamate product (

-

-

Quench: Once conversion is complete (typically 3-6 hours), quench the reaction by adding saturated aqueous

(5 mL). -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers and wash with Brine. Dry over anhydrous -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 5%

15% EtOAc/Hexane) to yield the N-Boc homoallylic amine as a white solid or colorless oil.

Part 4: Critical Process Parameters & Troubleshooting

1. Stereoselectivity (Advanced Note): The standard protocol yields a racemic product. For enantioselective synthesis, the simple Lewis Acid must be replaced or modified.

-

Approach: Use a chiral Bronsted acid/Lewis acid cooperative system (e.g., Chiral Thiourea + TMSOTf) or chiral Pybox-Indium complexes.

-

Reference: See Loh et al. for water-tolerant asymmetric variants.[5]

2. Self-Validating Systems (QC):

-

The "Boc-Check": If you observe a new spot on TLC that stays at the baseline or is very polar, you may have deprotected the amine (formation of the free homoallylic amine salt).

-

Correction: Reduce catalyst loading to 1 mol% or lower the temperature to 0°C. Switch from DCM to MeCN to modulate Lewis acidity.

-

-

Sluggish Reaction: If the aldehyde persists after 6 hours:

-

Add 0.5 equiv more of Allyltrimethylsilane.

-

Add activated 4Å Molecular Sieves to drive the dehydration equilibrium (Imine formation).

-

3. Green Chemistry Modification: Indium and Bismuth triflates are water-tolerant. This reaction can be run in water/THF (1:1) mixtures or even pure water using surfactant-type Lewis acids (LASC), though yields may slightly decrease due to competitive hydrolysis of the silyl nucleophile.

References

-

General Indium Triflate Catalysis: Yadav, J. S., Reddy, B. V. S., et al. "Indium(III) Triflate Catalyzed Three-Component Coupling: A Facile Synthesis of Homoallylic Amines." Tetrahedron Letters, vol. 42, no. 4, 2001, pp. 809–812.

-

Bismuth Triflate Methodology: Ollevier, T., & Nadeau, E. "Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction."[4][6] Journal of Organic Chemistry, vol. 69, no. 26, 2004, pp. 9292–9295.

-

Stereoselective Approaches (Chiral Thiourea/Lewis Acid): Koolman, H. F., & Jacobsen, E. N. "Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions." Organic Letters, 2019.[2]

-